![molecular formula C6H8BClN2O4 B1286029 (3-Amino-5-nitrophenyl)boronic acid hydrochloride CAS No. 389621-79-8](/img/structure/B1286029.png)
(3-Amino-5-nitrophenyl)boronic acid hydrochloride
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Overview
Description
“(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is a boronic acid derivative . It has garnered significant attention in scientific research due to its unique and versatile properties.
Synthesis Analysis
This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The molecular formula of “(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is C6H8BClN2O4. Its molecular weight is 218.4 g/mol.Chemical Reactions Analysis
“(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The melting point of “(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is between 136°C and 141°C . It should be stored at ambient temperatures .Scientific Research Applications
Sensing Applications
(3-Amino-5-nitrophenyl)boronic acid hydrochloride: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is pivotal for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
The compound’s ability to form stable complexes with diols allows it to be used in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein function and interaction .
Therapeutic Development
Boronic acids, including (3-Amino-5-nitrophenyl)boronic acid hydrochloride , are being explored for their potential in therapeutic development. Their interaction with various biological molecules makes them candidates for drug design and delivery systems .
Separation Technologies
The specific interaction with diols also enables the use of boronic acids in separation technologies. This is particularly useful in the purification of glycosylated products and other molecules that contain diol groups .
Material Chemistry
In material chemistry, boronic acids are important for the construction of polymers with reversible properties, building unique molecular architectures, and functionalization of nanostructures . This includes the development of boronate-functionalized monomers and their subsequent polymerization.
Carbohydrate Chemistry and Glycobiology
(3-Amino-5-nitrophenyl)boronic acid hydrochloride: plays a crucial role in carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which is fundamental for understanding carbohydrate-related biological processes .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Amino-5-nitrophenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of boronic acids with aryl or vinyl halides .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid moiety of the compound is transferred from boron to palladium, a transition metal catalyst . This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which (3-Amino-5-nitrophenyl)boronic acid hydrochloride participates, is a part of broader biochemical pathways involving the formation of carbon-carbon bonds . These pathways are crucial for the synthesis of a wide range of organic compounds. The compound can also participate in other reactions such as direct hydroboration of alkynes .
Result of Action
The primary result of the action of (3-Amino-5-nitrophenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules . The compound can also contribute to the expansion and contraction of chemomechanical polymers in blood plasma with high glucose selectivity .
Action Environment
The action, efficacy, and stability of (3-Amino-5-nitrophenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst and a base . Additionally, factors such as temperature, pH, and the presence of other chemical species can also affect the compound’s reactivity and stability .
properties
IUPAC Name |
(3-amino-5-nitrophenyl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4.ClH/c8-5-1-4(7(10)11)2-6(3-5)9(12)13;/h1-3,10-11H,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMGONMBRVVKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586011 |
Source
|
Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-nitrophenyl)boronic acid hydrochloride | |
CAS RN |
389621-79-8 |
Source
|
Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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